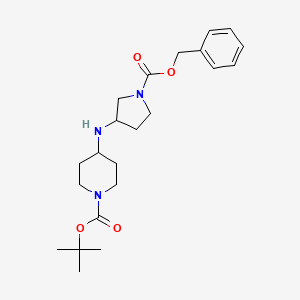

Tert-butyl 4-(1-(benzyloxycarbonyl)pyrrolidin-3-ylamino)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 4-(1-(benzyloxycarbonyl)pyrrolidin-3-ylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C22H33N3O4 and a molecular weight of 403.52 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

The synthesis of tert-butyl 4-(1-(benzyloxycarbonyl)pyrrolidin-3-ylamino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 1-(benzyloxycarbonyl)pyrrolidine-3-amine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Tert-butyl 4-(1-(benzyloxycarbonyl)pyrrolidin-3-ylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions where the benzyloxycarbonyl group can be replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Tert-butyl 4-(1-(benzyloxycarbonyl)pyrrolidin-3-ylamino)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: It is explored for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-(benzyloxycarbonyl)pyrrolidin-3-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other functional sites. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Tert-butyl 4-(1-(benzyloxycarbonyl)pyrrolidin-3-ylamino)piperidine-1-carboxylate can be compared with similar compounds such as:

Tert-butyl 4-(pyrrolidin-3-ylamino)piperidine-1-carboxylate: This compound lacks the benzyloxycarbonyl group, which may affect its reactivity and biological activity.

Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate: This compound has a different substituent on the piperidine ring, leading to different chemical and biological properties.

Biological Activity

Tert-butyl 4-(1-(benzyloxycarbonyl)pyrrolidin-3-ylamino)piperidine-1-carboxylate (CAS No. 1824008-56-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

- Molecular Formula : C22H33N3O4

- Molecular Weight : 403.52 g/mol

- Structure : The compound features a piperidine ring substituted with a benzyloxycarbonyl-pyrrolidin-3-ylamino group, which may influence its biological interactions.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The benzyloxycarbonyl group serves as a protecting group, enabling selective reactions at other functional sites, which can modulate the activity of biological molecules.

Antiviral Activity

Research indicates that compounds structurally related to this compound may exhibit antiviral properties, particularly against influenza virus neuraminidase. Inhibitors in this class target viral replication processes, demonstrating potential therapeutic applications in treating viral infections .

Antimicrobial Properties

Similar compounds have shown promise as antimicrobial agents. For instance, oxazolidinones, which share structural features with this compound, are known to inhibit protein synthesis in gram-positive bacteria and have been effective against antibiotic-resistant strains . This suggests that this compound could be investigated for its antimicrobial efficacy.

Sigma Receptor Interaction

The sigma receptors (σ1R and σ2R) have been implicated in various cellular processes, including cancer progression and neuroprotection. Compounds interacting with these receptors may offer therapeutic benefits in cancer treatment and neurological disorders. The potential for this compound to modulate sigma receptor activity warrants further investigation .

Study on Antiviral Efficacy

In a study evaluating the antiviral effects of similar compounds, researchers found that specific structural modifications enhanced the inhibitory activity against influenza virus neuraminidase. The presence of the benzyloxycarbonyl group was noted to improve binding affinity, suggesting that this compound could be optimized for enhanced antiviral activity .

Antimicrobial Evaluation

A comparative study of oxazolidinones demonstrated their effectiveness against resistant bacterial strains. The findings indicated that modifications in the piperidine structure significantly influenced antimicrobial potency. This highlights the potential of this compound as a scaffold for developing new antimicrobial agents .

Data Table: Comparison with Related Compounds

Properties

IUPAC Name |

tert-butyl 4-[(1-phenylmethoxycarbonylpyrrolidin-3-yl)amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N3O4/c1-22(2,3)29-21(27)24-12-9-18(10-13-24)23-19-11-14-25(15-19)20(26)28-16-17-7-5-4-6-8-17/h4-8,18-19,23H,9-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRIPVQVBWTYIDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2CCN(C2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.